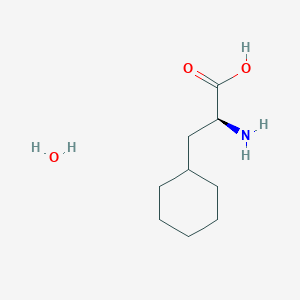

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate

説明

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate, also known as S-ACHP, is a naturally occurring amino acid found in the human body. It is a hydrated form of the amino acid L-alanine and is an important component of many proteins and enzymes. S-ACHP is also used in the synthesis of other compounds, such as peptides and amines, and is an important building block for many biochemical processes.

科学的研究の応用

Summary of the Application

Gas hydrates, also known as clathrate hydrates, are ice-like compounds consisting of gas and water molecules. They occur wherever elevated pressures and low temperatures prevail, and where enough water and hydrate-forming gas molecules are available .

Methods of Application or Experimental Procedures

The formation of gas hydrates involves the adsorption and incorporation of gas molecules at the interface between the aqueous phase and the gas phase, directing the nucleation and further growth into the gas phase .

Results or Outcomes

Gas hydrates occur at all active and passive continental margins, in permafrost regions, in some deep lakes, and under unfavorable circumstances, also in pipelines .

2. Methane Storage in Hydrate Form

Summary of the Application

Methane emissions increase day by day into the atmosphere and influence global temperatures. The necessity to capture these emissions at the source point is a primary concern. The methane hydrates could be a viable method among them .

Methods of Application or Experimental Procedures

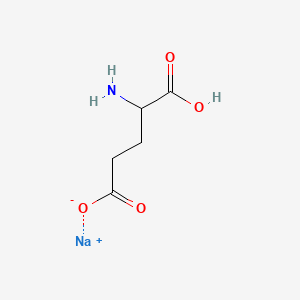

The study exposes various amino acids’ effects in methane hydrate formation. The formation temperatures are around ∼268 to 273 K except for l-cys, which is about ∼277 K .

Results or Outcomes

The methane hydrate conversion is high in the presence of nearly all the amino acids with methane uptake capacity of ∼80–85%, except l-thr, for which it is only 30% of the total uptake capacity .

3. Machine Learning Techniques in Gas Hydrate Research

Summary of the Application

Machine learning techniques are being increasingly used in gas hydrate research. These techniques can help predict the formation and dissociation conditions of gas hydrates, which is crucial for their practical applications .

Methods of Application or Experimental Procedures

Machine learning models are trained on experimental data to predict the behavior of gas hydrates under various conditions .

Results or Outcomes

The machine learning models have shown high accuracy in predicting the formation and dissociation conditions of gas hydrates .

4. Gas Hydrates: Applications and Advantages

Summary of the Application

Gas hydrates have several applications and advantages. They can be used for energy storage, carbon capture and storage, and as a medium for transporting natural gas .

Methods of Application or Experimental Procedures

Gas hydrates are formed under specific pressure and temperature conditions. The gas is trapped in the hydrate structure, which can then be transported or stored .

Results or Outcomes

Gas hydrates have shown promise as a viable method for energy storage and carbon capture .

特性

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJQIWAIDCEDEF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583367 | |

| Record name | 3-Cyclohexyl-L-alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate | |

CAS RN |

307310-72-1 | |

| Record name | 3-Cyclohexyl-L-alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-α-Aminocyclohexanepropionic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)

![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)